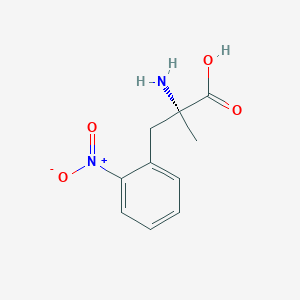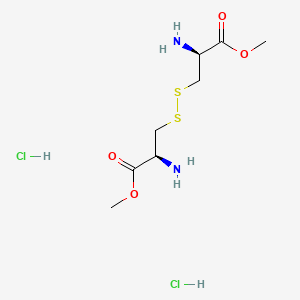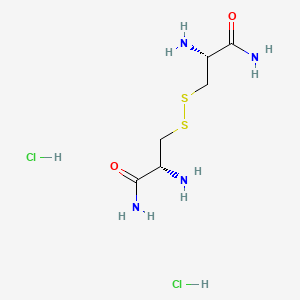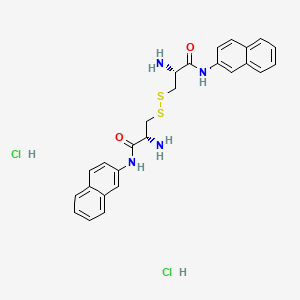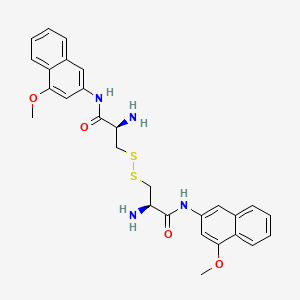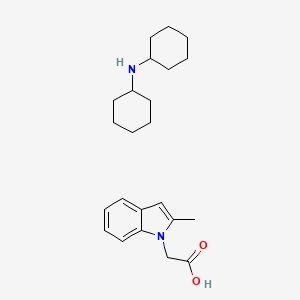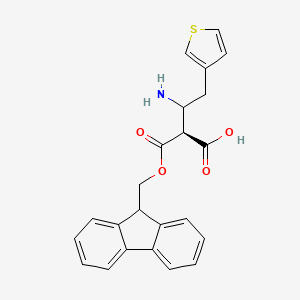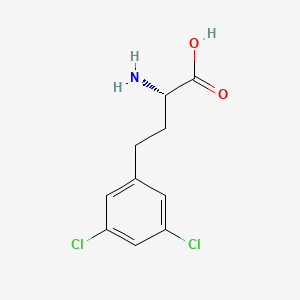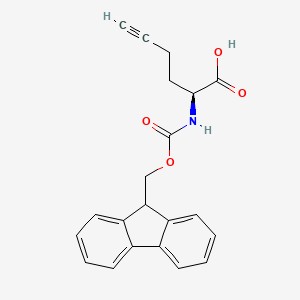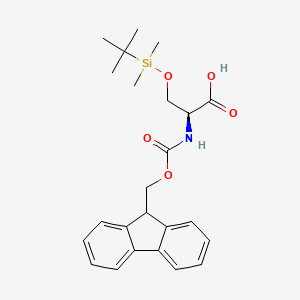
Fmoc-Ser(TBDMS)-OH
Vue d'ensemble
Description
Fmoc-Ser(TBDMS)-OH, also known as Fmoc-serinol, is a synthetic amino acid derivative that has been used in a variety of scientific research applications. It is a hydrophobic and non-ionic compound that can be used for a range of purposes, including as a structural analog for protein engineering, as a substrate for biochemical and enzymatic studies, and as a reagent for the synthesis of peptides. Fmoc-serinol is a versatile compound that has been used to study protein structure and function, to develop new drugs, and to create peptide-based materials.
Applications De Recherche Scientifique
Peptide Synthesis
“Fmoc-Ser(TBDMS)-OH” is commonly used in the field of organic chemistry , specifically in peptide synthesis .
Application Summary
In peptide synthesis, “Fmoc-Ser(TBDMS)-OH” is used as a building block to construct peptide chains . The “Fmoc” part of the molecule acts as a temporary protecting group for the amino group during synthesis, while the “TBDMS” part acts as a protecting group for the hydroxyl group of the serine residue .
Methods of Application
The general method of application involves solid phase peptide synthesis (SPPS). The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group. Any functional groups in amino acid side chains must be masked with permanent protecting groups that are not affected by the reactions conditions employed during peptide chain assembly . After coupling, excess reagents are removed by washing and the protecting group removed from the N-terminus of the dipeptide, prior to addition of the third amino acid residue .
Results or Outcomes
The result of this process is the formation of a peptide chain. The benefits of this approach include the separation of the intermediate peptides from soluble reagents and solvents, which can be effected simply by filtration and washing . This leads to savings in time and labour over the corresponding operations in solution synthesis . Many of the operations are amenable to automation, excess reagents can be employed to help to drive reactions to completion, and physical losses can be minimized as the peptide remains attached to the support throughout the synthesis .
Antimicrobial Peptide Synthesis
Field
This application falls under the field of Biomedical Research .
Application Summary
“Fmoc-Ser(TBDMS)-OH” can be used in the synthesis of antimicrobial peptides . These peptides have several biological activities such as antimicrobial, antithrombotic, opioid, and antioxidant .
Methods of Application
The methods of application are similar to those used in general peptide synthesis. The peptide chain is constructed on an insoluble solid support, with “Fmoc-Ser(TBDMS)-OH” serving as one of the building blocks .
Results or Outcomes
The result is the production of antimicrobial peptides, which can be used in various biomedical applications, including the development of new drugs .
Synthesis of Cyclic Peptides
Field
This application is in the field of Organic Chemistry .
Application Summary
“Fmoc-Ser(TBDMS)-OH” can be used in the synthesis of cyclic peptides . Cyclic peptides have a variety of biological activities and are important in drug discovery .
Methods of Application
The methods of application involve solid-phase peptide synthesis (SPPS), similar to the synthesis of linear peptides. However, additional steps are required to cyclize the peptide chain .
Results or Outcomes
The result is the production of cyclic peptides, which can be used in various applications, including drug discovery .
Propriétés
IUPAC Name |
(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5Si/c1-24(2,3)31(4,5)30-15-21(22(26)27)25-23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)(H,26,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONOZYFSQPGBAT-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ser(TBDMS)-OH | |
CAS RN |
146346-81-8 | |
| Record name | (2S)-3-[(tert-butyldimethylsilyl)oxy]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



